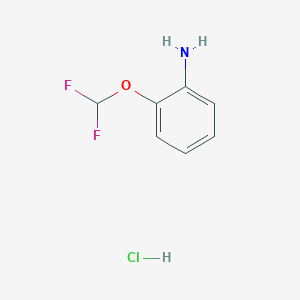

2-(Difluoromethoxy)aniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Difluoromethoxy)aniline hydrochloride is a chemical compound with the molecular formula C7H8ClF2NO. It is used as a research tool in various scientific fields, including cell biology, pharmacology, and biochemistry . This compound is particularly valuable for studying protein interactions and ion channels .

Preparation Methods

The synthesis of 2-(Difluoromethoxy)aniline hydrochloride typically involves the reaction of 2-(difluoromethoxy)aniline with hydrochloric acid. One method involves reacting 2-(difluoromethoxy)aniline with 2,4-dichloro-5-trifluoromethylpyrimidine in the presence of N-ethyl-N,N-diisopropylamine in acetonitrile at 100°C under microwave irradiation . This is followed by a reaction with 6-amino-3,4-dihydro-1H-quinolin-2-one in acetic acid at 120°C under microwave irradiation .

Chemical Reactions Analysis

2-(Difluoromethoxy)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro compounds.

Reduction: It can be reduced to form amines.

Substitution: It undergoes nucleophilic substitution reactions, particularly with halogens. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(Difluoromethoxy)aniline hydrochloride is widely used in scientific research due to its ability to interact with various biological targets. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)aniline hydrochloride involves its interaction with ligand-gated ion channels, such as nicotinic acetylcholine receptors . It acts as an activator or inhibitor of these channels, influencing the flow of ions across cell membranes. This modulation of ion channels affects various cellular processes, including signal transduction and neurotransmission .

Comparison with Similar Compounds

2-(Difluoromethoxy)aniline hydrochloride can be compared with other similar compounds, such as:

2-Fluorophenethylamine: Another fluorinated amine used in organic synthesis.

4,4-Difluoropiperidine hydrochloride: A fluorinated piperidine derivative with similar applications in research.

3-Bromo-2,4,6-trimethylaniline: A brominated aniline used in various chemical reactions

Biological Activity

2-(Difluoromethoxy)aniline hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C₇H₈ClF₂N

- Molecular Weight : 195.59 g/mol

- CAS Number : 1431963-04-0

The compound features a difluoromethoxy group attached to an aniline structure, which is known to influence its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The difluoromethoxy moiety enhances the compound's lipophilicity, potentially improving its permeability across cellular membranes. This characteristic is crucial for its pharmacokinetic profile, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Target Interactions

Research indicates that compounds containing difluoromethoxy groups can exhibit significant interactions with enzymes and receptors due to their electron-withdrawing properties. These interactions can lead to the modulation of various biochemical pathways, making them suitable candidates for drug development.

Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example, derivatives of difluoromethoxy-substituted anilines have demonstrated enhanced potency against prostate cancer cells compared to their non-fluorinated counterparts. The introduction of fluorine atoms can increase the binding affinity to target proteins involved in cancer progression.

Enzyme Inhibition

The compound has also been investigated for its potential as an inhibitor of specific enzymes involved in disease processes. For instance, it has been noted that difluoromethoxy compounds can serve as effective inhibitors of histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in various cancers.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the aniline structure can significantly affect its potency and selectivity.

- Fluorination Effects : Increasing the number of fluorine substituents typically enhances lipophilicity and may improve binding affinity.

- Positioning of Substituents : The position of the difluoromethoxy group on the aniline ring influences the overall activity; para-substituted derivatives often show decreased potency compared to meta-substituted ones.

Table: SAR Insights

| Substituent Position | Activity (IC50 µM) | Comments |

|---|---|---|

| Meta | 0.8 | Highest potency observed |

| Para | >10 | Significantly less active |

Case Studies

- Study on Anticancer Properties : A recent study evaluated the effects of various difluoromethoxy-aniline derivatives on cancer cell lines. The results indicated that compounds with a meta-difluoromethoxy group exhibited significantly lower IC50 values compared to other configurations, highlighting their potential as anticancer agents .

- Enzyme Inhibition Research : Another investigation focused on the inhibition of HDACs by difluoromethoxy derivatives showed that these compounds could effectively decrease cell proliferation in treated cancer cells, suggesting a viable therapeutic pathway for future drug development .

Properties

IUPAC Name |

2-(difluoromethoxy)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO.ClH/c8-7(9)11-6-4-2-1-3-5(6)10;/h1-4,7H,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHJKPVPKWVVQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.